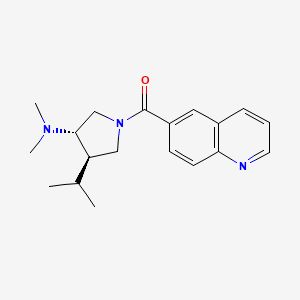

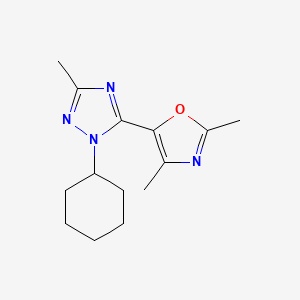

![molecular formula C16H23NO2S B5624119 {3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)

{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol" is a complex organic molecule that likely exhibits interesting pharmacological and chemical properties due to its structural features. It contains a piperidine ring, a thiophene moiety, an allyl group, and a methanol segment, suggesting a multifaceted approach to its synthesis and a broad spectrum of potential chemical reactions and interactions.

Synthesis Analysis

Synthetic routes for complex molecules like "{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol" often involve multi-step processes, starting from simpler precursors. A general approach might include the formation of the piperidine backbone, followed by the introduction of the allyl and thiophene groups, and finally, the incorporation of the methanol moiety. Techniques such as enantioselective carbonyl allylation could be relevant, as demonstrated in the synthesis of related compounds, showcasing the utility of iridium-catalyzed transfer hydrogenation for introducing allyl groups into heterocyclic frameworks (Bechem, Patman, Hashmi, & Krische, 2010).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds with a piperidine ring, crystallographic studies can reveal details about the ring conformation, substituent positioning, and intramolecular interactions, providing insights into the 3D arrangement and potential reactivity sites (Girish et al., 2008).

Chemical Reactions and Properties

The presence of an allyl group and a thiophene ring in the molecule suggests it could participate in various chemical reactions, such as allylation, oxidation, and electrophilic substitution. The reactivity of the piperidine nitrogen and the methanol hydroxyl group further contributes to its chemical versatility, potentially enabling reactions such as N-alkylation and esterification. Research on similar structures highlights the role of metal oxides in facilitating addition reactions of alcohols to olefins, which could be applicable to the synthesis or modification of the target molecule (Yamakawa, Takizawa, Ohnishi, Koyama, & Shinoda, 2001).

Safety and Hazards

properties

IUPAC Name |

1-[3-(hydroxymethyl)-3-prop-2-enylpiperidin-1-yl]-3-thiophen-3-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-2-7-16(13-18)8-3-9-17(12-16)15(19)5-4-14-6-10-20-11-14/h2,6,10-11,18H,1,3-5,7-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBFMQUJSCENA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)C(=O)CCC2=CSC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-Allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine](/img/structure/B5624036.png)

![2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)

![methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5624055.png)

![8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624059.png)

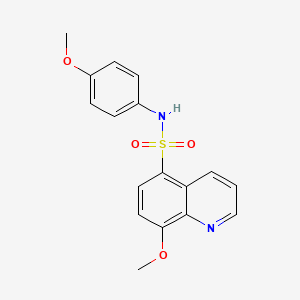

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)

![5-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5624103.png)

![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)